



Preparing AC-90179 for Experimental Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AC-90179	
Cat. No.:	B1662165	Get Quote

For Researchers, Scientists, and Drug Development Professionals

AC-90179 is a selective serotonin 5-HT2A receptor inverse agonist and a 5-HT2C receptor antagonist, making it a valuable tool for research in neuropsychopharmacology and related fields.[1][2] This document provides detailed application notes and protocols for the preparation and use of **AC-90179** in various experimental settings.

Application Notes

AC-90179, with the chemical name 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a synthetic organic compound.[2][3] It has been primarily utilized in research contexts to investigate the role of the 5-HT2A receptor in conditions such as psychosis.[1][2] Due to its poor oral bioavailability, which is likely a result of rapid metabolism, it is most effectively used in in vitro assays and for in vivo studies via parenteral administration.[1][3]

Storage and Stability:

AC-90179 hydrochloride is typically supplied as a solid powder. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage (days to weeks), it can be stored at 4°C. The solid compound is stable for several weeks at ambient temperature, facilitating shipping.



Stock Solution Preparation:

For in vitro experiments, a stock solution of **AC-90179** is typically prepared in dimethyl sulfoxide (DMSO). While the maximum solubility in DMSO is not extensively documented, a concentration of 10 mM is a common starting point for similar compounds. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically \leq 0.1%) to avoid solvent-induced artifacts.

For in vivo experiments, **AC-90179** hydrochloride can be dissolved in sterile water or saline.[4] Sonication may be required to aid dissolution. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.

Data Presentation

The following tables summarize the key pharmacological parameters of AC-90179.

Table 1: In Vitro Receptor Binding and Functional

Activity

Receptor	Assay Type	Species	Ki (nM)	рКі	Function al Activity	Referenc e
5-HT2A	Radioligan d Binding	Human	2.5	8.6 ± 0.1	Inverse Agonist (Ki = 2.1 nM)	[1][3]
5-HT2C	Radioligan d Binding	Human	-	7.0 ± 0.1	Antagonist	[1][3]
5-HT2B	Radioligan d Binding	Human	-	< 6.0	-	[3]
D2	Radioligan d Binding	Human	-	< 6.0	-	[1][3]
H1	Radioligan d Binding	Human	-	< 6.0	-	[1][3]

Table 2: Pharmacokinetic Parameters



Species	Route of Adminis tration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Bioavail ability (%)	Brain:Pl asma Ratio	Referen ce
Rat	Oral	10	12 ± 3	0.5	1	-	[3]
Rat	Intraveno us	2	260 ± 30	0.08	-	2.8 (at 0.25 h)	[3]

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Inverse Agonist Activity Assay

This protocol outlines a cell-based functional assay to determine the inverse agonist activity of **AC-90179** at the human 5-HT2A receptor.

Materials:

- Cells stably expressing the human 5-HT2A receptor (e.g., NIH-3T3 cells).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- AC-90179 hydrochloride.
- DMSO.
- A reference 5-HT2A receptor agonist (e.g., serotonin).
- A system to measure downstream signaling (e.g., a fluorescent calcium indicator for Gqcoupled pathways or a method to measure inositol phosphate accumulation).

Procedure:

• Cell Culture: Culture the 5-HT2A receptor-expressing cells to an appropriate confluency in a suitable multi-well plate format (e.g., 96-well plate).



- Stock Solution Preparation: Prepare a 10 mM stock solution of AC-90179 in DMSO.
- Serial Dilutions: Perform serial dilutions of the **AC-90179** stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Assay:
 - Wash the cells with assay buffer.
 - Add the diluted AC-90179 solutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
 - Measure the basal signal to determine the inverse agonist effect.
 - To determine antagonist activity, add a known concentration of a 5-HT2A agonist and measure the response.
- Data Analysis: Plot the response as a function of the AC-90179 concentration. For inverse
 agonism, a decrease in the basal signal will be observed. Calculate the IC50 or Ki value
 using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Antipsychotic-like Activity in Mice

This protocol describes a method to assess the ability of **AC-90179** to attenuate phencyclidine (PCP)-induced hyperactivity in mice, a common preclinical model of psychosis.

Materials:

- Male C57BL/6 mice.
- AC-90179 hydrochloride.
- Phencyclidine (PCP).
- Sterile water or saline for injection.



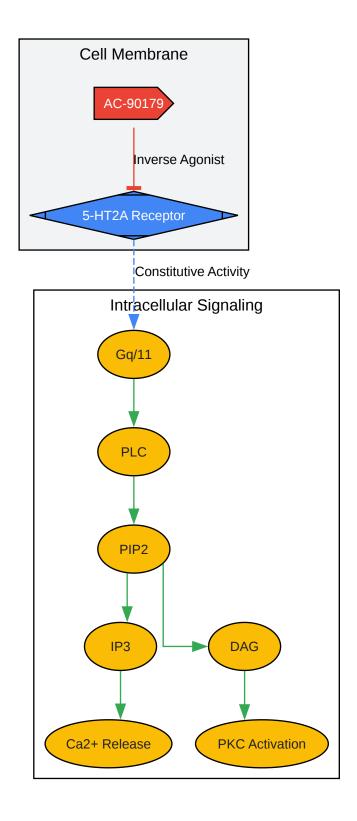
Open-field activity chambers.

Procedure:

- Animal Acclimation: Acclimate the mice to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
- Drug Preparation: Dissolve **AC-90179** hydrochloride in sterile water or saline to the desired concentration (e.g., 1 mg/mL).[4] Prepare the PCP solution in saline.
- Dosing:
 - Administer AC-90179 or vehicle (water/saline) via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
 - o After a pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, i.p.) or saline.
- Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers and record their locomotor activity for a set duration (e.g., 60 minutes).
- Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare
 the activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA
 followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by AC90179 indicates antipsychotic-like efficacy.

Mandatory Visualizations

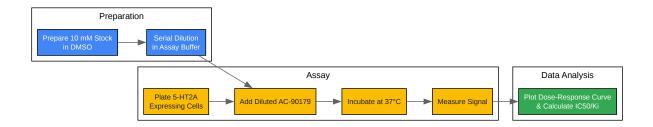




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Caption: Mechanism of **AC-90179** as a 5-HT2A receptor inverse agonist.

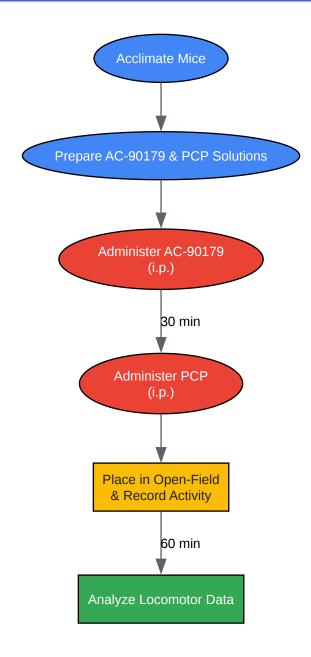




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Caption: Workflow for the in vitro 5-HT2A inverse agonist assay.





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Caption: Workflow for the in vivo PCP-induced hyperactivity model.

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